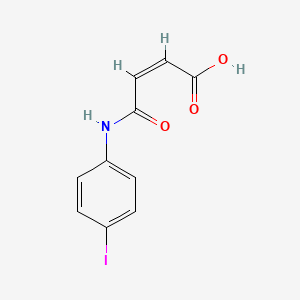

N-(4-Iodophenyl)maleamic acid

Description

Contextual Significance of Maleamic Acid Derivatives in Advanced Organic Synthesis

Maleamic acids are derivatives of maleic acid and are characterized by the presence of an amide and a carboxylic acid group. ontosight.ai These compounds and their derivatives are valuable precursors in organic synthesis, particularly for the preparation of N-substituted maleimides, which exhibit a range of biological activities and are used in the polymer industry. rsc.org The reactivity of the double bond in the maleamic acid structure, along with the potential for various substitutions on the nitrogen atom, allows for the creation of a diverse array of molecules with tailored properties. rsc.orgresearchgate.net Maleamic acid derivatives are also utilized as acid-sensitive linkers in smart delivery systems due to their pH-dependent hydrolysis. rsc.orgresearchgate.net

Historical Trajectories and Modern Relevance of N-Substituted Maleamic Acid Compounds

The synthesis of N-substituted maleamic acids is typically achieved through the reaction of a primary amine with maleic anhydride (B1165640). rsc.orggoogle.com This straightforward nucleophilic acyl substitution reaction has been a fundamental method for decades. rsc.org Historically, these compounds were primarily seen as intermediates in the production of maleimides. rsc.orggoogle.com However, modern research has expanded their relevance, with studies exploring their potential as standalone functional molecules. rsc.org The ability to introduce a wide variety of substituents on the nitrogen atom has led to the development of N-substituted maleamic acids with specific electronic and steric properties, influencing their reactivity and potential applications.

Academic Rationale for Focused Investigation of N-(4-Iodophenyl)maleamic Acid

The focused investigation of this compound stems from the unique properties imparted by the iodo-phenyl substituent. The presence of an iodine atom at the para position of the phenyl ring introduces several key features. Firstly, the iodine atom is a heavy atom, which can influence the photophysical properties of the molecule and its derivatives, a characteristic that has been explored in quenching studies. rit.edu Secondly, the carbon-iodine bond offers a site for further functionalization through various cross-coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules. scispace.com The electron-withdrawing nature of the iodine atom can also affect the reactivity of the maleamic acid moiety.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C10H8INO3 and a molecular weight of approximately 317.08 g/mol . letopharm.comscbt.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H8INO3 | letopharm.comscbt.com |

| Molecular Weight | 317.08 g/mol | scbt.com |

| Density | 1.911 g/cm³ | letopharm.com |

| Boiling Point | 495.3°C at 760 mmHg | letopharm.com |

| Refractive Index | 1.703 | letopharm.com |

| Vapour Pressure | 1.26E-10 mmHg at 25°C | letopharm.com |

| CAS Number | 17280-49-8 | letopharm.comscbt.com |

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline (B139537) with maleic anhydride. rit.edu This reaction is a nucleophilic acyl substitution where the amino group of the 4-iodoaniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. rsc.org The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. rsc.org

Research Applications

The primary research application of this compound is as a precursor for the synthesis of N-(4-Iodophenyl)maleimide. rit.edu This transformation is typically achieved through cyclodehydration, often using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate (B1210297). N-(4-Iodophenyl)maleimide itself is a valuable reagent in various fields. For instance, the iodine atom can be replaced with a radioisotope, such as ¹²⁵I, to create radiolabeling agents for biological studies. researchgate.net Furthermore, the maleimide (B117702) group is highly reactive towards thiols, making it useful for bioconjugation, where it can be used to label proteins and other biomolecules.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-iodoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVGHDGDESFZOK-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of N 4 Iodophenyl Maleamic Acid

Cyclodehydration Reactions

Cyclodehydration is a key transformation of N-(4-Iodophenyl)maleamic acid, involving the removal of a water molecule to form a cyclic imide structure. The course of this reaction is highly dependent on the reagents and conditions employed, leading to different isomeric products.

The formation of N-(4-Iodophenyl)maleimide is a common and synthetically useful reaction. ucl.ac.be This process, often referred to as imidization, involves the intramolecular cyclization of the maleamic acid to form the thermodynamically stable five-membered maleimide (B117702) ring. thieme-connect.commdpi.com The synthesis is typically a two-step process starting from the corresponding aniline (B41778) and maleic anhydride (B1165640) to first form the maleamic acid intermediate, which is then cyclized. ucl.ac.bemdpi.com

Various dehydrating agents can be employed to facilitate the cyclodehydration of this compound. The choice of agent significantly impacts the reaction's efficiency and the product distribution.

Acetic Anhydride: Often used in conjunction with a catalyst like sodium acetate (B1210297), acetic anhydride is a common laboratory reagent for this transformation. mdpi.comgoogle.comtandfonline.com The reaction typically proceeds by heating the maleamic acid with acetic anhydride. mdpi.comtandfonline.com While effective, this method can generate acidic waste, making it less ideal for large-scale industrial applications. google.com Computational studies suggest that the reaction with acetic anhydride proceeds through a mixed anhydride intermediate. researchgate.netlew.ro

Phosphorous Pentoxide (P₂O₅): This strong dehydrating agent can also be used for the synthesis of N-arylmaleimides from maleic acid and anilines, implying its utility in the cyclodehydration of the intermediate maleamic acid. iosrjournals.org

Methanesulfonyl Chloride: This reagent, in the presence of a base like triethylamine (B128534) or pyridine, has been reported for the rapid and selective synthesis of isomaleimides from maleamic acids. thieme-connect.comthieme-connect.com While its primary utility is in forming the kinetic product (isomaleimide), the conditions can be tuned to favor the maleimide. It is known to react with primary and secondary amines to form stable methanesulfonamides. wikipedia.org

| Dehydrating Agent | Typical Conditions | Primary Product | Advantages | Disadvantages |

| Acetic Anhydride/Sodium Acetate | Reflux or heating (e.g., 60–90°C) mdpi.comtandfonline.com | N-(4-Iodophenyl)maleimide | Readily available, well-established method google.com | Generates acidic waste, can be corrosive google.com |

| Phosphorous Pentoxide | Varies | N-(4-Iodophenyl)maleimide | Strong dehydrating power | Can be harsh, difficult to handle |

| Methanesulfonyl Chloride/Base | Room temperature, <15 minutes thieme-connect.comthieme-connect.com | N-(4-Iodophenyl)isomaleimide | Rapid, high yields for isomaleimide thieme-connect.com | Primarily forms the kinetic product |

The outcome of the cyclodehydration reaction is sensitive to several experimental parameters.

Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable maleimide. nih.gov Thermal cyclodehydration can be performed at temperatures near 200°C, but this can lead to polymerization of the resulting maleimide. google.com Microwave heating has been shown to significantly reduce reaction times for maleimide formation, with optimal conditions found at 90°C for 30 seconds in one study. tandfonline.com

Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAC), and N-methylpyrrolidone (NMP) are often used to improve the solubility of the maleamic acid and facilitate the reaction. google.com Azeotropic distillation, using a solvent like toluene (B28343) to remove water, can also be employed to drive the equilibrium towards the maleimide product, though the low solubility of the maleamic acid can be a limitation. google.com

Additives: Additives play a significant role in catalysis and product selectivity. Sodium acetate is commonly used as a catalyst with acetic anhydride to promote maleimide formation. mdpi.comgoogle.com The presence of a base is essential when using methanesulfonyl chloride. thieme-connect.com

To overcome the drawbacks of stoichiometric dehydrating agents, various catalytic methods have been developed.

Acid Catalysts: Acid catalysts can be used in thermal cyclodehydration at lower temperatures, often in conjunction with azeotropic distillation to remove water. google.com

Metal-Based Catalysts: Catalytic amounts of zinc or tin compounds (such as metallic tin, tin oxide, or tin salts of the maleamic acid) have been shown to effectively catalyze the dehydrating imidization, offering a more practical and selective alternative to traditional acid catalysts. google.com These catalysts are believed to work through a coordination mechanism, activating the maleamic acid for intramolecular cyclization. google.com

Betaine: Betaine has been used as a catalyst for the thermal cyclization of maleamic acids in an organic solvent at temperatures between 100 to 180°C. google.com

Under certain conditions, the cyclodehydration of this compound can yield the isomeric N-(4-Iodophenyl)isomaleimide. Isomaleimides are generally less stable than their maleimide counterparts and can be isomerized to the maleimide form. thieme-connect.comresearchgate.net

The formation of either the maleimide or isomaleimide is a classic example of kinetic versus thermodynamic control. thieme-connect.comwikipedia.orgrsc.org

Kinetic Product: The isomaleimide is typically the kinetically favored product, meaning it is formed faster because the activation energy for its formation is lower. thieme-connect.comresearchgate.netlew.ro Reactions carried out at low temperatures and for short durations, often with specific dehydrating agents like methanesulfonyl chloride or trifluoroacetic anhydride, tend to yield the isomaleimide. thieme-connect.comlew.ro The formation of the isomaleimide proceeds via cyclization at the carboxyl oxygen atom. researchgate.net

Thermodynamic Product: The maleimide is the thermodynamically more stable product. thieme-connect.comresearchgate.net Given sufficient time and/or thermal energy, the initially formed isomaleimide can rearrange to the more stable maleimide. thieme-connect.com This rearrangement is often accelerated by the presence of acid or base catalysts. thieme-connect.com Therefore, reaction conditions that allow the system to reach equilibrium, such as higher temperatures and longer reaction times, will favor the formation of the maleimide. wikipedia.org

The interplay between these two pathways allows for the selective synthesis of either isomer by careful control of the reaction conditions. For instance, rapid dehydration at room temperature with methanesulfonyl chloride yields the isomaleimide in excellent yield, while heating in acetic anhydride with sodium acetate produces the maleimide. thieme-connect.commdpi.com

| Product | Control | Favorable Conditions | Mechanism | Stability |

| N-(4-Iodophenyl)isomaleimide | Kinetic | Low temperature, short reaction time, specific reagents (e.g., MsCl) thieme-connect.comwikipedia.org | Lower activation energy pathway thieme-connect.com | Less stable |

| N-(4-Iodophenyl)maleimide | Thermodynamic | High temperature, long reaction time, equilibrium conditions wikipedia.org | Leads to the most stable product thieme-connect.com | More stable |

Formation of N-(4-Iodophenyl)isomaleimide

Selective Methodologies for Isomaleimide Generation

The cyclization of N-substituted maleamic acids can lead to two isomeric products: the thermodynamically more stable maleimide and the kinetically favored isomaleimide. The selective synthesis of the isomaleimide from this compound requires specific reaction conditions that favor the kinetic product over the thermodynamic one. Generally, the formation of isomaleimides is achieved by using dehydrating agents under mild, often anhydrous, conditions.

One common method for promoting isomaleimide formation is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent like dichloromethane (B109758) at or below room temperature. This method has been shown to produce a mixture of imide and isoimide (B1223178), with the isoimide being a significant component. electronicsandbooks.com The reaction proceeds through an O-acylisourea intermediate which then undergoes intramolecular cyclization. The less hindered oxygen atom of the carboxylate attacks the activated carbonyl group, leading to the five-membered isomaleimide ring.

Another approach involves the use of acetic anhydride in the presence of a catalyst, such as cobalt naphthenate, in a solvent like dimethylacetamide (DMA). This method has been reported to yield the isoimide as the major product, with minimal formation of the corresponding maleimide. electronicsandbooks.com The mechanism is thought to involve the formation of a mixed anhydride, which then cyclizes preferentially to the isomaleimide.

It is important to note that the reaction conditions must be carefully controlled to prevent the isomerization of the initially formed isomaleimide to the more stable maleimide. This isomerization can be catalyzed by acids or bases and is also promoted by higher temperatures. Therefore, mild reaction conditions and rapid isolation of the product are crucial for the selective generation of N-(4-Iodophenyl)isomaleimide.

| Dehydrating Agent/Catalyst | Solvent | Typical Conditions | Outcome |

| Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Room Temperature | Mixture of imide and isoimide electronicsandbooks.com |

| Acetic Anhydride / Cobalt Naphthenate | Dimethylacetamide (DMA) | Mild heating | Predominantly isoimide electronicsandbooks.com |

Hydrolysis Pathways and Amide Bond Reversibility

The hydrolysis of this compound is significantly influenced by the pH of the medium. The presence of the carboxylic acid group in proximity to the amide bond facilitates intramolecular catalysis, leading to a complex pH-rate profile. Maleamic acid derivatives are known to be sensitive to weakly acidic conditions. rsc.orgresearchgate.net

At low pH, the hydrolysis is typically acid-catalyzed. The reaction mechanism in strongly acidic solutions for similar N-aryl amides often follows an A-2 pathway, where a water molecule attacks the protonated amide in the rate-determining step. jcsp.org.pkrsc.org This is characterized by a linear dependence of the observed rate constant on the acid concentration.

In the near-neutral to slightly acidic pH range, the hydrolysis rate is often at a minimum. However, as the pH increases towards neutrality, the hydrolysis rate can increase again due to a pH-independent pathway involving intramolecular catalysis by the neighboring carboxylic acid group. researchgate.netresearchgate.net The carboxylate anion can act as an intramolecular nucleophile, attacking the amide carbonyl to form a cyclic anhydride intermediate, which is then rapidly hydrolyzed. researchgate.net Studies on related maleamic acid derivatives have shown that the hydrolysis proceeds through such an anhydride intermediate. researchgate.net

In alkaline solutions, the hydrolysis is base-catalyzed. The hydroxide (B78521) ion can directly attack the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then breaks down to the carboxylate and the corresponding amine. The rate of hydrolysis in this region is typically first-order with respect to the hydroxide ion concentration.

The substituent on the phenyl ring can also influence the hydrolysis kinetics. The electron-withdrawing nature of the iodine atom in the para position of this compound would be expected to increase the electrophilicity of the amide carbonyl carbon, potentially accelerating both acid- and base-catalyzed hydrolysis compared to the unsubstituted N-phenylmaleamic acid.

Key Features of pH-Dependent Hydrolysis:

| pH Range | Predominant Mechanism | Key Characteristics |

| Strongly Acidic | Acid-catalyzed (e.g., A-2) | Rate increases with decreasing pH. jcsp.org.pk |

| Near-Neutral | Intramolecular Catalysis | Involves formation of a cyclic anhydride intermediate. researchgate.net |

| Alkaline | Base-catalyzed | Rate increases with increasing pH. |

The amide bond in maleamic acids, including this compound, can undergo reversible transamidation under mild conditions. nih.gov This reactivity is a consequence of the equilibrium between the maleamic acid and its corresponding anhydride and amine precursors in organic solvents at room temperature. nih.govd-nb.info This equilibrium provides a pathway for the exchange of the amine component, a process known as transamidation, without the need for an external catalyst. nih.gov

The reversibility of the amide bond formation is responsive to external stimuli. For instance, the addition of a Brønsted acid can shift the equilibrium towards the maleamic acid, while the addition of a base can favor the formation of the anhydride and free amine. nih.gov This switchable behavior allows for the dynamic control of the system.

This dynamic nature of the maleamic acid amide bond makes it a valuable motif in the field of dynamic covalent chemistry (DCC). nih.govd-nb.info DCC utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to external stimuli, leading to the selection and amplification of the thermodynamically most stable species. The reversible transamidation of this compound can be exploited to create dynamic combinatorial libraries (DCLs). d-nb.info The aryl iodide functionality provides a handle for further synthetic modifications, allowing for the creation of more complex and functional dynamic systems.

Applications in Dynamic Covalent Chemistry:

Stimuli-Responsive Materials: The reversible nature of the amide bond can be used to create materials that can change their properties in response to changes in pH or the presence of specific chemical effectors.

Self-Healing Polymers: Incorporation of the maleamic acid moiety into a polymer network could impart self-healing properties, as the reversible bond formation can allow for the repair of damaged areas.

Dynamic Combinatorial Libraries: The ability to undergo transamidation allows for the generation of DCLs for applications in areas such as drug discovery and materials science. nih.gov

Reactivity of the Aryl Iodide Functionality

The aryl iodide group in this compound is a versatile functional group that can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. tcichemicals.comrsc.org The aryl iodide of this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond in the oxidative addition step to the palladium(0) catalyst. mdpi.com This reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position of the phenyl ring.

A typical Suzuki-Miyaura coupling reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate or sodium carbonate, in a suitable solvent system like a mixture of toluene and water or 1,4-dioxane (B91453) and water.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The aryl iodide of this compound is also a highly reactive partner in this reaction. researchgate.netnih.gov This reaction is a straightforward method for the synthesis of arylalkynes, which are important intermediates in organic synthesis.

A typical Sonogashira coupling would involve reacting this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) salt (e.g., copper(I) iodide), and a base (e.g., triethylamine or diisopropylamine) in a solvent such as tetrahydrofuran (B95107) or dimethylformamide.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl compound tcichemicals.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne wikipedia.orgorganic-chemistry.org |

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinane) or +5 (iodinane), to form hypervalent iodine compounds. nih.govacs.orge-bookshelf.deprinceton.eduresearchgate.net These reagents are valuable in organic synthesis due to their unique reactivity and environmentally benign nature. nih.gove-bookshelf.de

The synthesis of hypervalent iodine(III) compounds from aryl iodides is well-established. organic-chemistry.org For example, oxidation of this compound with an oxidizing agent like peracetic acid in acetic acid would likely yield the corresponding (diacetoxyiodo)arene derivative. organic-chemistry.org Other oxidizing systems, such as oxone in trifluoroacetic acid, can also be used to generate [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org

These hypervalent iodine(III) derivatives can then be used in a variety of synthetic transformations. For instance, they can act as electrophilic arylating agents in reactions with nucleophiles. nih.govdiva-portal.org They are also precursors to other useful hypervalent iodine reagents, such as iodonium (B1229267) salts and iodonium ylides. nih.gov The reactivity of these compounds is driven by the reductive elimination of the iodobenzene (B50100) moiety, which is a good leaving group. princeton.edu

The investigation into the hypervalent iodine chemistry of this compound opens up possibilities for novel synthetic transformations of this molecule, allowing for the introduction of various functional groups through oxidative addition and reductive elimination pathways.

Examples of Hypervalent Iodine Reagents from Aryl Iodides:

| Reagent Class | Typical Synthesis from Aryl Iodide | Potential Applications |

| (Diacyloxyiodo)arenes | Oxidation with peracids or oxone organic-chemistry.org | Oxidizing agents, precursors to other hypervalent iodine reagents |

| Diaryliodonium salts | Reaction with another arene in the presence of an oxidizing agent | Arylating agents nih.govdiva-portal.org |

| Iodosylarenes | Hydrolysis of (diacetoxyiodo)arenes | Oxygen transfer reactions |

Other Selective Transformations of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is a key site for synthetic modification, allowing for the construction of more complex molecular architectures through various cross-coupling reactions. Aryl iodides are among the most reactive substrates for such transformations due to the C-I bond's relatively low dissociation energy. This reactivity enables a range of selective transformations under conditions that can be compatible with the maleamic acid functional group.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. researchgate.netnih.gov These reactions typically involve an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (for Suzuki, Negishi, etc.) or carbopalladation/beta-hydride elimination (for Heck), and concluding with reductive elimination to regenerate the catalyst and yield the product. researchgate.net

Common transformations applicable to the this compound scaffold include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. sigmaaldrich.com

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group, forming a stilbene-like derivative. This reaction is a fundamental method for C-C bond formation. researchgate.netsigmaaldrich.com

Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne, which provides a direct route to aryl-substituted alkynes. This reaction is typically co-catalyzed by copper salts. sigmaaldrich.com

Buchwald-Hartwig Amination: Formation of a new C-N bond by reacting the aryl iodide with a primary or secondary amine. This has become a standard method for the synthesis of arylamines. nih.govsigmaaldrich.com

The viability of these reactions depends on the selection of appropriate catalysts, ligands, and reaction conditions to ensure compatibility with the amide and carboxylic acid functionalities present in the this compound molecule.

| Reaction Name | Coupling Partner | Product Type | Catalyst/Conditions Example |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| Heck | Alkene (CH₂=CHR) | Substituted Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl Amine | Pd₂(dba)₃, BINAP, NaOt-Bu |

Reactivity of the Maleamic Acid Olefinic Double Bond

The olefinic carbon-carbon double bond within the maleamic acid moiety is a site of significant chemical reactivity. Positioned between two electron-withdrawing carbonyl groups (one from the amide and one from the carboxylic acid), the double bond is electron-deficient. This electronic characteristic makes it a potent electrophile, particularly susceptible to conjugate additions by nucleophiles. wikipedia.orgchemistrysteps.com Furthermore, its electron-poor nature renders it an excellent dienophile for cycloaddition reactions. mdpi.com

Electrophilic and Nucleophilic Addition Reactions

The primary mode of addition to the maleamic acid double bond is nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a 1,4-adduct. The reaction is driven by the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. chemistrysteps.com A wide array of nucleophiles can participate in this transformation. ewadirect.com

Common nucleophiles for Michael addition include:

Heteroatom Nucleophiles: Amines, thiols, and alcohols can add to the double bond. Thiol additions (thiol-Michael additions) are particularly efficient.

Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from malonates, β-ketoesters, and cyanoacetates, are effective Michael donors. Organocuprates (Gilman reagents) also add in a 1,4-fashion.

Conversely, electrophilic addition to this double bond is generally disfavored. The electron-withdrawing effect of the adjacent carbonyl groups deactivates the π-system towards attack by electrophiles, a reactivity pattern opposite to that of electron-rich alkenes.

| Nucleophile (Michael Donor) | Reagent Example | Product Structure |

| Thiol | R-SH | R-S-CH(CO₂H)-CH₂(CONH-Ar) |

| Amine | R₂NH | R₂N-CH(CO₂H)-CH₂(CONH-Ar) |

| Malonate Ester | CH₂(CO₂Et)₂ | (EtO₂C)₂CH-CH(CO₂H)-CH₂(CONH-Ar) |

| Cyanide | KCN | NC-CH(CO₂H)-CH₂(CONH-Ar) |

Cycloaddition Chemistry

The electron-deficient nature of the double bond in this compound makes it an excellent component in cycloaddition reactions, where it typically acts as the 2π-electron component.

[4+2] Cycloadditions (Diels-Alder Reaction): The molecule is expected to be a highly reactive dienophile in Diels-Alder reactions, readily combining with electron-rich conjugated dienes to form six-membered rings. wikipedia.org The reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control. wikipedia.org Maleic anhydride and maleimides, which are structurally analogous, are classic examples of potent dienophiles used extensively in synthesis. tandfonline.comnih.govmdpi.com The reaction with a simple diene like furan (B31954) or cyclopentadiene (B3395910) would yield bicyclic adducts.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The olefin can also serve as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves the combination of the alkene with a 1,3-dipole (a molecule with a three-atom π-system and four electrons) to form a five-membered heterocycle. wikipedia.orgmdpi.com Examples of 1,3-dipoles that could react with the maleamic acid double bond include:

Azides (R-N₃): Leading to the formation of triazoline rings.

Nitrile Oxides (R-CNO): Yielding isoxazoline (B3343090) derivatives. mdpi.comyoutube.com

Azomethine Ylides: Producing substituted pyrrolidine (B122466) rings. nih.gov

These cycloaddition reactions provide powerful and convergent pathways to complex cyclic and heterocyclic systems starting from the this compound scaffold.

| Reaction Type | Reagent | Product Type |

| Diels-Alder [4+2] | 1,3-Butadiene | Substituted Cyclohexene |

| Diels-Alder [4+2] | Furan | Oxabicycloheptene derivative |

| 1,3-Dipolar [3+2] | Phenyl Azide | Triazoline |

| 1,3-Dipolar [3+2] | Benzonitrile Oxide | Isoxazoline |

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organic molecules like N-(4-Iodophenyl)maleamic acid, providing detailed information about their electronic and structural properties.

A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

DFT calculations are highly effective in predicting spectroscopic data. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands. For this compound, this would involve identifying characteristic vibrations such as N-H stretching, C=O stretching of the amide and carboxylic acid groups, and vibrations associated with the iodophenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical values, when compared with experimental spectra, help in the definitive assignment of resonances, confirming the molecular structure.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Related to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the ability to accept electrons. |

For this compound, the HOMO is likely to be distributed over the iodophenyl ring and the amide group, while the LUMO would be concentrated on the maleamic acid moiety, particularly the α,β-unsaturated carbonyl system.

The distribution of charge within a molecule dictates how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack. In this compound, these would be centered around the oxygen atoms of the carbonyl groups.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These sites are prone to nucleophilic attack. The hydrogen atoms of the amide and carboxylic acid groups would be regions of positive potential.

The MEP map is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in studying reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone.

A key reaction of N-substituted maleamic acids is their cyclodehydration to form the corresponding maleimides. This reaction is typically carried out using a dehydrating agent like acetic anhydride (B1165640). Computational studies can elucidate the step-by-step mechanism of this transformation. researchgate.net

The process involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient structure that represents the peak of the energy barrier between a reactant and a product. By performing a transition state search, its geometry can be optimized, and its energy calculated.

The activation energy (Ea) for a reaction step is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For the cyclodehydration of N-aryl maleamic acids, computational studies have shown that the reaction can proceed through different pathways, leading to either the desired maleimide (B117702) or an isomeric isomaleimide. researchgate.net DFT calculations can determine the activation energies for these competing pathways, predicting which product is kinetically favored. For N-phenylmaleamic acid, it has been shown that isomaleimide formation is kinetically favored under certain conditions. researchgate.net Similar calculations for this compound would reveal the influence of the iodo-substituent on the reaction pathway and energetics.

Theoretical Examination of Hydrolysis Pathways and Energy Profiles

The hydrolysis of this compound, like other N-aryl maleamic acids, is not a simple direct cleavage of the amide bond. Instead, computational studies on analogous systems reveal a more complex, multi-step pathway primarily governed by intramolecular catalysis. The process involves the cyclization of the maleamic acid to form a cyclic intermediate, which is then susceptible to hydrolysis. The two primary competing cyclization pathways lead to the formation of either N-(4-Iodophenyl)maleimide or N-(4-Iodophenyl)isomaleimide.

Density Functional Theory (DFT) calculations, particularly using the B3LYP/6-31G(d,p) level of theory, have been employed to investigate the cyclodehydration of N-phenylmaleamic acid, which serves as a pertinent model for the N-(4-iodophenyl) derivative. lew.roresearchgate.net These theoretical models show that the reaction proceeds in two main stages. The first stage involves the formation of a mixed anhydride intermediate. The subsequent cyclization of this intermediate can occur via two distinct transition states, leading to either the maleimide (M) or the isomaleimide (IM). lew.ro

Energetic profiles calculated for the model compound N-phenylmaleamic acid indicate that the formation of the isomaleimide is kinetically favored, exhibiting a lower activation energy barrier for the ring-closing step. lew.ro Conversely, the maleimide product is thermodynamically more stable. lew.roresearchgate.net This suggests a reaction profile where the isomaleimide is formed faster but can potentially convert to the more stable maleimide under the right conditions. The presence of an electron-withdrawing substituent on the phenyl ring has been found to favor the formation of the maleimide product. lew.ro Given that the iodine atom at the para position is weakly electron-withdrawing, it is expected to have a subtle influence on the energy profile compared to the unsubstituted N-phenylmaleamic acid, potentially slightly lowering the energy barrier for the thermodynamically favored maleimide pathway.

Table 1: Calculated Free Energy Barriers for Cyclization of N-Phenylmaleamic Acid (Model System)

| Pathway | Dehydrating Agent | Calculated Free Energy Barrier (kcal/mol) | Product Type |

| N-Cyclization (to Maleimide) | Acetic Anhydride | > EaO | Thermodynamically Favored |

| O-Cyclization (to Isomaleimide) | Acetic Anhydride | < EaN | Kinetically Favored |

| N-Cyclization (to Maleimide) | Trifluoroacetic Anhydride | > EaO | Thermodynamically Favored |

| O-Cyclization (to Isomaleimide) | Trifluoroacetic Anhydride | < EaN | Kinetically Favored |

| Data derived from theoretical studies on N-phenylmaleamic acid, which serves as a proxy for this compound. "EaN" and "EaO" refer to the activation energies for cyclization over the amide nitrogen and oxygen, respectively. The precise values depend on the computational model and solvent. lew.ro |

Computational Insights into Iodophenyl Reactivity and Selectivity

The iodophenyl group in this compound influences the molecule's reactivity in two principal ways: electronically, by modifying the reactivity of the maleamic acid functional group, and directly, through reactions involving the carbon-iodine bond.

Computational chemistry provides valuable tools to probe these effects. The electronic influence of the para-iodo substituent can be quantified through Hammett parameters. Theoretical studies on the amination of substituted aryl halides have demonstrated a significant correlation between the calculated activation energies and the Hammett σ constants of the substituents. nih.gov These constants provide a formal measure of a substituent's electron-withdrawing or -donating ability. The iodine atom is characterized by a positive inductive effect (σI) and a positive, though smaller, resonance effect (σR), making it a net weakly electron-withdrawing group. This electronic perturbation influences the nucleophilicity of the amide nitrogen and the electrophilicity of the carboxyl carbons, thereby affecting the energy barriers of the hydrolysis and cyclization pathways discussed previously.

Beyond its electronic influence, the iodophenyl moiety itself presents unique reactivity. The carbon-iodine (C–I) bond is the weakest among the carbon-halogen bonds, making it a reactive site for various transformations. Quantum-chemical methods have been used to study the thermodynamics of electrophilic iodination and the reverse protodeiodination of benzene (B151609), providing fundamental data on the stability and reactivity of the C–I bond in aromatic systems. researchgate.net Furthermore, the iodine atom can participate in non-covalent interactions, such as halogen bonding. Computational and crystallographic studies on related molecules like N-(4-iodophenyl)-4-nitrophthalimide have shown the existence of intermolecular I···O interactions, which can influence crystal packing and molecular conformation. zbaqchem.com In solution, such interactions could potentially stabilize certain transition states, thereby directing reaction selectivity.

Table 2: Hammett and Taft Substituent Constants

| Substituent | σ_meta | σ_para_ | σI | σ°R |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -I | 0.35 | 0.18 | 0.39 | -0.19 |

| -Br | 0.39 | 0.23 | 0.44 | -0.19 |

| -Cl | 0.37 | 0.23 | 0.46 | -0.23 |

| -NO₂ | 0.71 | 0.78 | 0.65 | 0.15 |

| These constants quantify the electronic effect of substituents on a benzene ring. The values for iodine indicate a moderate inductive electron-withdrawing effect (σI) and a weak resonance-donating effect (σ°R). |

Advanced Computational Methodologies and Benchmarking Studies

The theoretical examination of complex reaction mechanisms, such as the hydrolysis of this compound, relies on sophisticated computational methodologies. Density Functional Theory (DFT) stands as the most widely used approach for such investigations due to its favorable balance of computational cost and accuracy. rsc.org Functionals like B3LYP and the M06-2X are frequently employed to model organic reactions, including cyclizations and rearrangements. lew.robcrec.idsemanticscholar.org To accurately simulate reactions in solution, these calculations are often coupled with implicit solvent models, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent. bcrec.id

Beyond calculating the energies of stationary points (reactants, products, intermediates, and transition states), advanced computational techniques are used to map out the entire reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations are routinely performed to confirm that a calculated transition state structure correctly connects the intended reactant and product, thereby validating the proposed mechanism. acs.org For a more granular analysis, the United Reaction Valley Approach (URVA) can be utilized. URVA partitions the reaction path into distinct phases—such as reactant preparation, bond formation/cleavage, and product relaxation—offering a chemically intuitive description of the transformation process. acs.orgsmu.edu

The reliability of these theoretical predictions is paramount. Consequently, benchmarking studies are crucial for assessing the performance of various computational methods. nih.gov These studies typically compare the results of different DFT functionals against either experimental data or higher-accuracy, albeit more computationally expensive, ab initio methods like Coupled Cluster theory (e.g., CCSD(T)). chemrxiv.orgacs.org Large datasets of benchmarked reaction energies and barrier heights, such as the BH9 dataset, have been developed to guide the selection of the most appropriate functional for a given type of chemical reaction. chemrxiv.orgacs.org For instance, certain functionals may excel at describing thermochemistry, while others are better suited for kinetics and weak interactions. researchgate.net Such rigorous benchmarking ensures that the computational insights generated for systems like this compound are as accurate and predictive as possible.

Table 3: Overview of Selected DFT Functionals and Their Applications

| Functional | Type | Typical Applications in Organic Chemistry | Performance Characteristics |

| B3LYP | Hybrid GGA | General purpose for geometries, thermochemistry, and reaction mechanisms. lew.ro | A widely used workhorse functional with a long track record; may be less accurate for non-covalent interactions. |

| M06-2X | Hybrid meta-GGA | Kinetics, thermochemistry, non-covalent interactions, main-group chemistry. bcrec.idresearchgate.net | Generally provides high accuracy for reaction barrier heights and systems involving dispersion forces. |

| ωB97X-D | Range-separated Hybrid | Non-covalent interactions, thermochemistry, kinetics. | Includes empirical dispersion correction, making it suitable for systems where weak interactions are important. |

| CAM-B3LYP | Range-separated Hybrid | Charge-transfer excitations, long-range corrected interactions. researchgate.net | Improves upon B3LYP for systems with significant charge separation or long-range effects. |

| This table summarizes common DFT functionals used in computational organic chemistry and highlights their areas of application based on performance in benchmarking studies. bcrec.idacs.orgresearchgate.net |

Applications in Advanced Materials Science and Polymer Chemistry

N-(4-Iodophenyl)maleimide as a Monomer in Polymer Synthesis

N-(4-Iodophenyl)maleimide is a versatile monomer due to its reactive carbon-carbon double bond within the maleimide (B117702) ring, which can readily undergo polymerization. The presence of the aromatic iodophenyl group provides rigidity and high thermal stability to the resulting polymer chains.

Homopolymerization and Copolymerization Studies

N-substituted maleimides are known to polymerize through free-radical mechanisms to produce polymers with high thermal resistance. jocpr.com The homopolymerization of N-phenylmaleimide and its derivatives typically requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is conducted in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). uq.edu.auhumanjournals.com While specific studies on the homopolymerization of N-(4-Iodophenyl)maleimide are not extensively detailed in the provided literature, its behavior can be inferred from similar N-aryl maleimides. The polymerization proceeds via the opening of the double bond in the maleimide ring to form a poly-succinimide backbone.

Copolymerization represents a significant area of application for N-substituted maleimides. They readily copolymerize with a variety of vinyl monomers, including styrene (B11656), methyl methacrylate (B99206) (MMA), and acrylonitrile (B1666552). jocpr.comkpi.uaresearchgate.net N-substituted maleimides often participate in alternating copolymerization with electron-donor monomers like vinyl ethers and styrenes, a reaction that can be initiated by UV radiation even without a photoinitiator. kpi.ua This donor-acceptor interaction leads to highly regular polymer structures. For instance, studies on N-(4-Nitrophenyl) maleimide copolymerized with acrylonitrile and acrylamide (B121943) have shown that the resulting copolymers exhibit high molecular weights and thermal stability. ijraset.comresearchgate.net The incorporation of the N-(4-Iodophenyl)maleimide unit into a copolymer chain is expected to enhance properties such as the glass transition temperature (Tg) and thermal stability due to the rigid and bulky nature of the iodophenyl group. researchgate.net

Table 1: Representative Data on Copolymerization of N-Aryl Maleimides with Vinyl Monomers Note: This table presents typical data for related N-aryl maleimides to illustrate expected properties, as specific data for N-(4-Iodophenyl)maleimide is not available.

| N-Aryl Maleimide | Comonomer | Polymerization Conditions | Resulting Polymer Properties |

|---|---|---|---|

| N-(4-Nitrophenyl) maleimide | Acrylonitrile | AIBN, THF, 65°C | High thermal stability, high molecular weight |

| N-(4-Methylphenyl) maleimide | Methyl Acrylate | AIBN, THF | Thermally stable, soluble in THF, DMF |

Synthesis of Thermally Stable Polyimides and Bismaleimide (B1667444) Resins

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and microelectronics. fudan.edu.cnnih.gov Similarly, bismaleimide (BMI) resins are thermosetting polymers used in advanced composites due to their high-temperature performance. mdpi.commetu.edu.tryangchentech.com These resins typically consist of molecules containing two maleimide groups linked by an aromatic spacer, such as N,N'-(4,4'-diphenylmethane)bismaleimide (BDM). yangchentech.comyangchentech.com

Table 2: Thermal Properties of High-Performance Imide-Based Polymers

| Polymer Type | Example Monomers | Typical Glass Transition Temp. (Tg) | Typical 5% Weight Loss Temp. (Td5) |

|---|---|---|---|

| Aromatic Polyimide | PMDA / ODA | > 350 °C | > 500 °C in N2 |

| Bismaleimide Resin | BDM / DDS | 240 - 270 °C | > 400 °C in N2 |

Role in Controlled Radical Polymerization and Living Polymerization Techniques

Controlled or living radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have become essential for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov Maleimide-functionalized polymers are of great interest for bioconjugation and materials science. nih.gov

Studies have demonstrated the successful synthesis of polymers with terminal maleimide groups using copper-mediated LRP. nih.gov This is typically achieved by using an initiator that contains a protected maleimide group. After polymerization, the maleimide functionality is restored, making it available for subsequent reactions. nih.gov Furthermore, N-substituted maleimides have been successfully copolymerized with styrene using ATRP, indicating their compatibility with these controlled processes. amazonaws.com The C-I bond on the N-(4-Iodophenyl)maleimide monomer also offers potential for use in other LRP methods like Iodine-Transfer Polymerization (ITP) or Reversible Chain Transfer Catalyzed Polymerization (RTCP), where the carbon-iodine bond can be reversibly activated to control the polymerization process. This dual functionality—a polymerizable double bond and a potential LRP initiating site—makes N-(4-Iodophenyl)maleimide a candidate for creating complex polymer architectures.

Crosslinking Agents and Curable Resins in Polymer Composites

The maleimide group is highly effective for crosslinking polymer chains. researchgate.net This reactivity is exploited in curable resins for polymer composites, where a three-dimensional network is formed upon curing, leading to a rigid, infusible, and insoluble material. The crosslinking reaction can be induced thermally or by UV radiation. kpi.uaresearchgate.net Bismaleimide (BMI) resins are a prime example, where the curing process involves the polymerization and crosslinking of the maleimide end-groups. mdpi.commetu.edu.tr

N-(4-Iodophenyl)maleimide, as a monofunctional maleimide, can be added to thermosetting resin formulations, such as epoxy or BMI systems, to modify their properties. In this role, it can:

Introduce Functionality: The iodophenyl group is incorporated into the final crosslinked network. The presence of the heavy iodine atom increases the density and radiopacity of the material, which could be useful for specific applications in electronics or medical devices.

The maleimide group can also participate in other crosslinking chemistries, such as the highly efficient thiol-maleimide "click" reaction (a Michael addition), which proceeds rapidly at room temperature. nih.govnih.gov This allows for the curing of resins under mild conditions and is widely used for creating hydrogels and bioconjugates. nih.govthermofisher.com

Development of Functional Polymers

The specific chemical structure of N-(4-Iodophenyl)maleimide allows for the development of functional polymers where the properties are directly influenced by the monomer unit.

Design of Polymers with Enhanced Thermal Stability

A primary goal in high-performance polymer design is achieving high thermal stability, characterized by a high glass transition temperature (Tg) and a high decomposition temperature (Td). fudan.edu.cnnih.gov The molecular structure of the monomer plays a critical role in determining these properties. The incorporation of N-(4-Iodophenyl)maleimide into a polymer backbone enhances thermal stability through several mechanisms:

Chain Rigidity: The rigid five-membered imide ring and the planar aromatic phenyl ring severely restrict the rotational freedom of the polymer chain. This inherent stiffness leads to a higher Tg, as more thermal energy is required to induce segmental motion. nih.gov

Strong Intermolecular Forces: The polar imide group can participate in dipole-dipole interactions, increasing the cohesive energy between polymer chains and further contributing to thermal stability.

High Aromatic Content: Aromatic polymers are generally more thermally stable than their aliphatic counterparts due to the high energy required to break the bonds within the aromatic rings. fudan.edu.cn

Polymers Amenable to Post-Polymerization Modification via the Iodine Moiety

The presence of an iodophenyl group makes polymers derived from N-(4-Iodophenyl)maleamic acid prime candidates for post-polymerization modification (PPM). This strategy allows for the synthesis of a parent polymer which can then be chemically altered, enabling the creation of a diverse library of functional polymers from a single precursor. The carbon-iodine bond is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and functional group tolerance. sjsu.edudigitellinc.com

Polymers containing iodinated aromatic side-chains, such as poly(4-iodostyrene), have demonstrated significant potential as platforms for PPM. sjsu.edudigitellinc.com The iodine atom acts as an excellent leaving group in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. sjsu.eduacs.orgnih.govyoutube.com This allows for the covalent attachment of a wide array of new chemical entities. For instance, a polymer backbone incorporating N-(4-Iodophenyl)maleimide can be readily functionalized after polymerization. Through a Suzuki coupling reaction, various arylboronic acids can be introduced, appending new phenyl, naphthyl, or other aromatic groups to the polymer side-chain. acs.org Similarly, a Heck coupling could introduce vinyl groups, while a Sonogashira coupling would allow for the attachment of terminal alkynes, significantly altering the polymer's electronic and physical properties. acs.orgrsc.org

This modification capability is highly valuable for fine-tuning material properties. By selecting different coupling partners, researchers can systematically vary characteristics such as solubility, thermal stability, refractive index, and electronic conductivity. nih.govrsc.org

Table 1: Key Cross-Coupling Reactions for Modifying Iodophenyl-Containing Polymers

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C-C | sjsu.edudigitellinc.com |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) salt + Base + Ligand | C-C | acs.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex + Copper(I) salt + Base | C-C (alkyne) | youtube.comrsc.org |

Integration into Stimuli-Responsive Polymer Systems (derived from maleamic acid reversibility)

The maleamic acid group is inherently pH-sensitive, making it a valuable component for the design of stimuli-responsive or "smart" polymers. researchgate.netmdpi.com These materials can undergo significant changes in their physical or chemical properties in response to environmental triggers, such as pH. wikipedia.org The functionality of this compound is derived from the reversible, pH-dependent hydrolysis of the corresponding maleimide ring or the ionization of its carboxylic acid group. researchgate.netnih.gov

Polymers that incorporate maleamic acid derivatives are classified as anionic polymers, or polyacids, due to the presence of the carboxylic acid (-COOH) group. wikipedia.orgnih.gov In aqueous solutions, the behavior of these polymers is dictated by the ambient pH:

At low pH (acidic conditions): The carboxylic acid groups are protonated (-COOH), reducing electrostatic repulsion between polymer chains. This often leads to the polymer collapsing, becoming more hydrophobic, and potentially precipitating from the solution. researchgate.net

At high pH (neutral to basic conditions): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting negative charges along the polymer backbone lead to strong electrostatic repulsion, causing the polymer chains to uncoil and swell, increasing hydrophilicity. nih.gov

This pH-dependent transition can be harnessed for various applications. For example, in drug delivery, a polymer containing this compound could be designed to encapsulate a therapeutic agent at physiological pH (around 7.4) and release it in the more acidic microenvironment of a tumor or within a cell's endosome (pH 5.0-6.5). researchgate.netmdpi.com The hydrolysis of related maleic acid amide derivatives is highly dependent on the substituents on the double bond, allowing for the kinetics of this response to be finely tuned. nih.gov

Table 2: pH-Responsive Behavior of Maleamic Acid-Containing Polymers

| Condition | pH Range | State of Carboxyl Group | Inter-chain Interaction | Polymer Conformation |

| Acidic | < ~5.0 | Protonated (-COOH) | Hydrogen bonding may dominate | Collapsed, Hydrophobic |

| Neutral/Basic | > ~6.0 | Deprotonated (-COO⁻) | Electrostatic repulsion | Swollen, Hydrophilic |

Application in Conjugated Microporous Polymers and Adsorption Materials

Conjugated microporous polymers (CMPs) are a class of materials featuring extended π-conjugation and permanent nanoporosity, making them attractive for applications in gas storage, catalysis, and sensing. rsc.orgnih.gov The synthesis of CMPs often relies on the use of rigid, geometrically defined monomers that can be linked together using robust, bond-forming reactions. nsysu.edu.tw

N-(4-Iodophenyl)maleimide, the cyclized form of the acid, is an excellent candidate as a monomer for CMP synthesis. Halogenated aromatic compounds are frequently employed as building blocks in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling, which are used to construct the rigid CMP network. nih.gov By reacting a di- or tri-functionalized monomer (e.g., a phenylene with multiple boronic acid groups) with N-(4-Iodophenyl)maleimide under polymerization conditions, a highly cross-linked, porous, and conjugated network can be formed.

The inherent properties of the N-(4-Iodophenyl)maleimide monomer would impart specific functionalities to the resulting CMP:

The conjugated backbone would provide electronic and optical activity.

The microporous structure , resulting from the rigid and contorted linkages, would create a high surface area.

The nitrogen-rich maleimide units within the polymer framework can act as high-affinity binding sites for specific molecules.

These features make such CMPs particularly promising as adsorption materials for capturing volatile iodine, a significant challenge in nuclear waste management. nih.govacs.org CMPs with high surface areas and electron-rich or Lewis basic sites (like the imide groups) have shown exceptionally high iodine uptake capacities. mdpi.comnih.gov The π-conjugated skeleton further enhances this interaction through the formation of charge-transfer complexes with iodine molecules. mdpi.com

Surface Modification and Coating Technologies

The maleimide group is one of the most effective functional handles for surface modification and bioconjugation due to its highly specific reactivity towards thiol (-SH) groups. scilit.com The reaction, a Michael addition, is a form of "click chemistry" that proceeds rapidly and efficiently under mild, often aqueous, conditions at neutral pH, forming a stable covalent thioether bond. wilhelm-lab.comresearchgate.netkinampark.com

N-(4-Iodophenyl)maleimide can be used to functionalize surfaces for a wide range of technologies. A substrate (e.g., silica, gold nanoparticles, or another polymer) can be first treated with an aminosilane (B1250345) and then reacted to introduce the maleimide group, or a polymer bearing maleimide groups can be coated onto the surface. acs.orgnih.gov This creates a "maleimide-activated" surface ready for subsequent functionalization. Thiol-terminated molecules, such as polymers or peptides, can then be covalently immobilized onto the surface with high precision. acs.orgnih.gov

The presence of the iodophenyl group on the maleimide provides an additional layer of functionality. A surface coated with poly(N-(4-Iodophenyl)maleimide) would possess two distinct reactive sites:

The Maleimide Ring: Available for conjugation with thiol-containing molecules.

The Iodine Atom: Available for subsequent modification via palladium-catalyzed cross-coupling reactions, as described in section 6.3.2.

This dual-functional platform allows for the creation of complex, multifunctional surfaces. For instance, a polymer brush could be first grafted onto the surface via the maleimide-thiol reaction, and then the exposed iodo- groups on the surface could be used to attach signaling molecules or other functional moieties. mdpi.comuts.edu.au This approach is valuable for developing advanced biosensors, platforms for microarrays, and specialized coatings with tailored surface properties. acs.orgnih.gov

Emerging Research Frontiers and Future Perspectives

Integration of N-(4-Iodophenyl)maleamic Acid in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific studies detailing the integration of this compound into these platforms are emerging, the broader class of maleamic acids is proving to be highly compatible with these technologies.

A notable advancement is the adaptation of the dehydration of maleamic acids to form isomaleimides into a flow synthesis protocol. This process, utilizing methanesulfonyl chloride as a dehydrating agent, achieves high efficiency with residence times as short as 13 seconds. researchgate.net Such rapid and controlled transformations highlight the potential for producing derivatives of this compound on a larger scale with minimal manual intervention.

The advantages of continuous flow processing for reactions involving this compound are manifold. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, which is crucial for managing exothermic reactions and improving product selectivity. almacgroup.com Furthermore, automated platforms can accelerate the optimization of reaction conditions and enable high-throughput screening of derivatives for various applications. nih.gov The synthesis of related compounds, such as the anticancer drug Lomustine, in a telescoped two-step flow process demonstrates the capability of this technology to handle multi-step sequences efficiently, achieving higher yields and productivity compared to batch methods. nih.gov

| Technology | Potential Advantages for this compound Synthesis & Derivatization | Relevant Research Findings |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, residence time), ease of scalability. almacgroup.com | Dehydration of maleamic acids to isomaleimides achieved with a 13-second residence time. researchgate.net Continuous flow hydrogenation of maleic acid has been demonstrated. rsc.org |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts, rapid library generation of derivatives, improved reproducibility. | Enables rapid optimization of processes and synthesis of compound libraries for drug discovery and materials science. nih.gov |

Design and Development of Novel Catalytic Systems for Specific Transformations

The multifunctionality of this compound makes it an ideal substrate for a variety of catalytic transformations. Research is focused on developing novel catalytic systems that can selectively target different parts of the molecule.

Transformations at the Aryl-Iodide Bond: The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly effective for forming new carbon-carbon bonds. sci-hub.stnih.gov By reacting this compound with various boronic acids under palladium catalysis, a diverse library of derivatives with tailored electronic and steric properties can be generated. researchgate.net This approach is fundamental for creating advanced materials and biologically active molecules. Similarly, copper-catalyzed cross-coupling reactions provide pathways for C-N bond formation. nih.gov

Transformations at the C=C Double Bond: The alkene functionality in the maleamic acid backbone is susceptible to catalytic hydrogenation. Studies on the catalytic transfer hydrogenation of maleic acid to succinic acid using formic acid as a hydrogen source have identified Pd/C as a highly effective and robust catalyst. rsc.orgrsc.orgcsic.es This transformation, which can be performed in aqueous media and continuous flow reactors, offers a green and sustainable method for saturating the double bond in this compound derivatives, thereby altering their conformational flexibility and properties. rsc.orgrsc.org

Transformations of the Amic Acid Moiety: The carboxylic acid and amide groups can undergo catalytic cyclization to form the corresponding N-(4-iodophenyl)maleimide. Recent breakthroughs include the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the atroposelective synthesis of N-aryl maleimides from their maleamic acid precursors. nih.govchemrxiv.org This method provides a mild, organocatalytic route to chiral maleimides, which are valuable in asymmetric synthesis and materials science. nih.gov

| Target Moiety | Catalytic Transformation | Catalyst/System | Potential Outcome |

| Aryl-Iodide | Suzuki-Miyaura Coupling | Palladium complexes | C-C bond formation, synthesis of biaryls and conjugated systems. researchgate.net |

| Aryl-Iodide | N-Amidation | Copper(I) sources | C-N bond formation. nih.gov |

| C=C Double Bond | Transfer Hydrogenation | Pd/C with Formic Acid | Saturation of the double bond to form N-(4-Iodophenyl)succinamic acid derivatives. rsc.orgcsic.es |

| Amic Acid | Atroposelective Cyclization | Chiral N-Heterocyclic Carbenes (NHCs) | Synthesis of optically active N-aryl maleimides. nih.govchemrxiv.org |

Rational Design of this compound-Based Molecular Architectures for Advanced Applications

The unique combination of functional groups and the defined stereochemistry of this compound make it an excellent building block for the rational design of complex molecular architectures.

Polymer Synthesis: this compound can be envisioned as a versatile monomer for creating novel polymers. The vinyl group can participate in free-radical polymerization, while the aryl iodide provides a handle for post-polymerization modification via cross-coupling reactions. Research on related monomers, such as those containing both maleimide (B117702) and citraconamic acid moieties, has demonstrated the synthesis of novel homo- and copolymers with good processability and solubility. ekb.eg The presence of the bulky iodophenyl group and the hydrogen-bonding capabilities of the amic acid function can be used to control polymer chain packing and intermolecular interactions, influencing the material's bulk properties.

Crystal Engineering and Supramolecular Chemistry: The ability of the carboxylic acid and amide groups to form strong and directional hydrogen bonds is a key feature for crystal engineering. nih.govnih.gov Studies on the crystal structures of various N-aryl maleamic acids reveal consistent formation of intermolecular N-H···O hydrogen bonds, which link molecules into well-defined chains and sheets. nih.govnih.govresearchgate.net By modifying the substituents on the phenyl ring, it is possible to fine-tune these interactions and control the solid-state packing, leading to materials with desired optical or electronic properties. The iodophenyl group itself can participate in halogen bonding, providing another tool for directing supramolecular assembly.

Bioconjugation: The maleimide derivative of this compound is a valuable tool in bioconjugation. N-aryl maleimides react efficiently with thiol groups of cysteine residues in proteins. mdpi.com The resulting thio-succinimide conjugates from N-aryl maleimides exhibit substantially faster rates of ring hydrolysis compared to their N-alkyl counterparts. mdpi.com This rapid, irreversible hydrolysis is advantageous as it minimizes undesirable thiol exchange reactions, leading to more stable and homogeneous bioconjugates. mdpi.com

Exploration of Unprecedented Reactivity Patterns and Synthetic Transformations

Recent research has uncovered fascinating and previously unexplored reactivity patterns for maleamic acids, opening new avenues for their application in dynamic chemical systems.

Reversible Transamidation: A groundbreaking discovery is that maleamic acids can undergo uncatalyzed, reversible amide formation and transamidation at room temperature in organic solvents. nih.gov This reactivity stems from the equilibrium between the maleamic acid and its corresponding maleic anhydride (B1165640) and amine precursors. nih.gov This dynamic covalent chemistry is responsive to external stimuli; for example, the equilibrium can be shifted between the amide and anhydride forms by the addition of an acid or a base. nih.gov This behavior establishes maleamic acids, including this compound, as powerful new components for the toolbox of dynamic combinatorial chemistry, with applications in creating responsive materials, sensors, and self-healing polymers. nih.gov

Controlled Cyclization to Isomaleimides: While the cyclization of maleamic acids typically yields the thermodynamically stable maleimide, recent methods have enabled the selective synthesis of the kinetically controlled isomaleimide product. Using dehydrating agents like methanesulfonyl chloride or cyanuric chloride, a variety of maleamic acid derivatives can be converted to the corresponding isomaleimides in good to excellent yields under mild conditions. researchgate.net This selective transformation provides access to a different class of reactive intermediates for further synthetic elaboration.

pH-Dependent Hydrolysis and Isomerization: The stability of the maleamic acid linkage is pH-dependent. Studies on substituted maleamic acids show that the rates of hydrolysis are significantly influenced by the number and position of substituents on the double bond. rsc.org Interestingly, the hydrolysis of monosubstituted derivatives like citraconamic acids is accompanied by isomerization between the α and β isomers. rsc.org This tunable stability and isomerization potential could be exploited in the design of pH-responsive drug delivery systems or smart materials where cleavage of the linker is triggered by a change in the local environment.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(4-Iodophenyl)maleamic acid, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via the reaction of maleic anhydride with 4-iodoaniline in a toluene solvent. Key parameters include:

- Temperature : 65–80°C for 3–5 hours (based on analogous reactions for nitro- and chlorophenyl derivatives) .

- Purification : Recrystallization from ethanol yields pure crystals (melting point ~192°C for nitro derivatives; adjust for iodine substitution) .

- Side Reactions : Avoid hydrolysis of the maleamic acid to maleimide by maintaining acidic conditions (pH <7) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify amide C=O (~1680 cm⁻¹) and carboxylic O-H (~2500–3300 cm⁻¹) stretches. Compare to N-(4-methylphenyl)maleamic acid spectra .

- NMR : Use NMR to confirm aromatic proton integration (4-iodophenyl group) and NMR to resolve maleamic acid backbone carbons .

- Elemental Analysis : Validate purity via C, H, N, and I percentages (expected: C10H8NO3I, MW 317.08) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use an Oxford Diffraction Gemini R CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scans. Expect triclinic symmetry (space group ) based on methoxy derivatives .

- Refinement : Employ SHELXL for small-molecule refinement. Focus on resolving intramolecular H-bonds (e.g., O–H⋯O and C–H⋯O interactions) to confirm planar maleamic acid geometry .

- Validation : Use PLATON to check for missed symmetry or disorder, especially around the iodophenyl group .

Q. What strategies mitigate competitive hydrolysis during cyclization to N-(4-Iodophenyl)maleimide?

- Methodological Answer :

- Cyclization Conditions : Heat maleamic acid with acetic anhydride and sodium acetate at 100°C. Monitor reaction progress via TLC (ethyl acetate/hexane eluent) .

- Side Reaction Control : Add azeotropic agents (e.g., toluene) to remove water and suppress hydrolysis. Optimize time (1–20 hours) to balance yield and purity .

Q. How do intramolecular interactions influence the stability of this compound?

- Methodological Answer :

- Hydrogen Bonding : Antiparallel alignment of C=O and N–H groups stabilizes the planar maleamic acid moiety. Use DFT calculations (B3LYP/6-31G*) to model H-bond strengths .

- Steric Effects : The bulky iodophenyl group may increase torsion angles (e.g., C1–N1–C5–C6 ≈ -17.6° in chloro derivatives), impacting crystal packing .

Experimental Design & Data Analysis

Q. How can electropolymerization of this compound be optimized for corrosion-resistant coatings?

- Methodological Answer :

- Setup : Use a two-electrode system (carbon steel working electrode) in 0.1% monomer solution with H2SO4 (pH ~1). Apply DC voltage (e.g., 1.5 V) for 2–4 hours .

- Characterization : Analyze polymer films via SEM for uniformity and FT-IR to confirm imide formation (loss of –COOH peaks). Test corrosion resistance in 3.5% NaCl using Tafel plots .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Software : Use Gaussian 16 for molecular dynamics simulations. Focus on Fukui indices to identify electrophilic sites (e.g., α,β-unsaturated carbonyl) prone to thiol addition .

- Solvent Effects : Include PCM models for aqueous vs. organic solvent comparisons. Validate with experimental kinetic data (e.g., hydrolysis rates at pH 7–10) .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for aryl maleamic acids: How to address them?

- Methodological Answer :